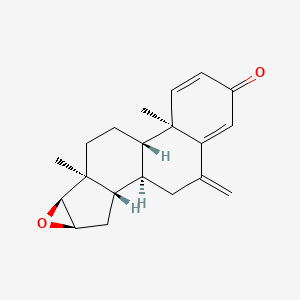
16alpha,17alpha-Epoxy Exemestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha,17alpha-Epoxy Exemestane: is a synthetic steroidal compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is a derivative of exemestane, which is an aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer . The compound is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, which distinguishes it from other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17alpha-Epoxy Exemestane typically involves the epoxidation of exemestane. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under controlled conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 16alpha,17alpha-Epoxy Exemestane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy group, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, 16alpha,17alpha-Epoxy Exemestane is used as a reference compound for studying the reactivity of epoxy steroids. It serves as a model for understanding the behavior of similar compounds under various conditions.
Biology: In biological research, the compound is used to study the effects of epoxy steroids on cellular processes. It is particularly valuable in investigating the role of epoxides in modulating enzyme activity and gene expression.
Medicine: In medicine, this compound is explored for its potential therapeutic applications beyond breast cancer treatment. Research is ongoing to determine its efficacy in other hormone-related conditions.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a standard for quality control in the production of exemestane derivatives.
Mécanisme D'action
The mechanism of action of 16alpha,17alpha-Epoxy Exemestane involves the inhibition of the aromatase enzyme, similar to exemestane . Aromatase is responsible for converting androgens to estrogens, and its inhibition leads to reduced estrogen levels in the body. This is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The epoxy group may enhance the binding affinity and specificity of the compound to the enzyme, leading to more effective inhibition.
Comparaison Avec Des Composés Similaires
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: Another aromatase inhibitor, but non-steroidal.
Letrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Comparison: 16alpha,17alpha-Epoxy Exemestane is unique due to the presence of the epoxy group, which may confer additional properties such as increased stability or altered reactivity. Compared to non-steroidal inhibitors like anastrozole and letrozole, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and side effects.
Propriétés
Formule moléculaire |
C20H24O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |
InChI |
InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1 |
Clé InChI |
XQGMPUHQJVTHLE-LBGSKTDKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C |
SMILES canonique |
CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


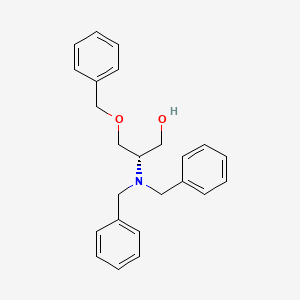
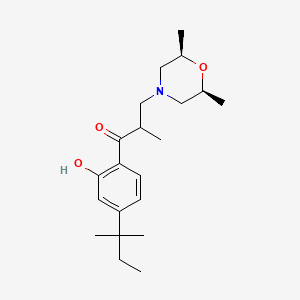

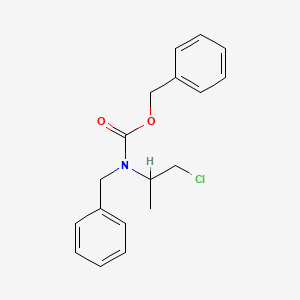
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
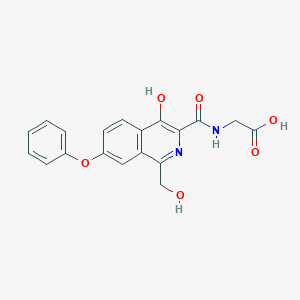
![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
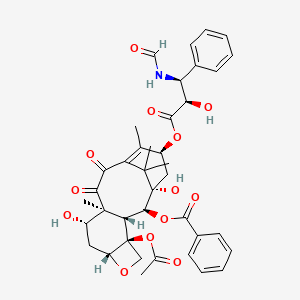
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
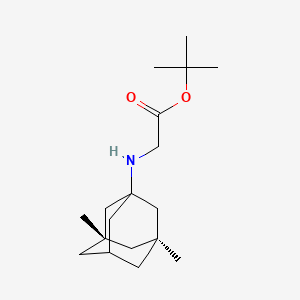
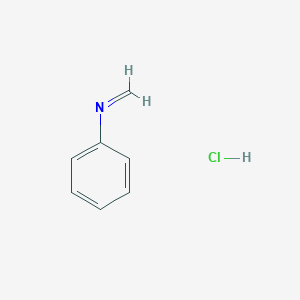
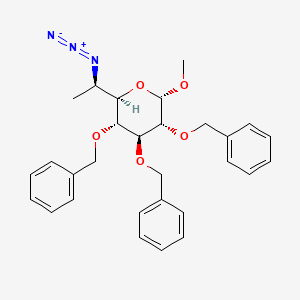
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
